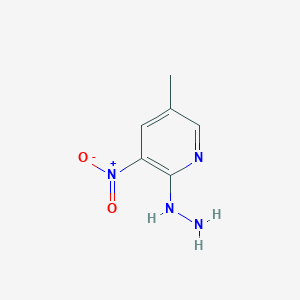

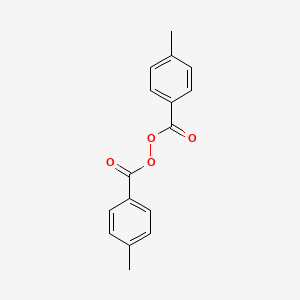

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one

Vue d'ensemble

Description

“1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one” is a chemical compound . It is a volatile aromatic compound released from hard woods . It is often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile . It is also released during combustion, giving flavor to smoked meats .

Molecular Structure Analysis

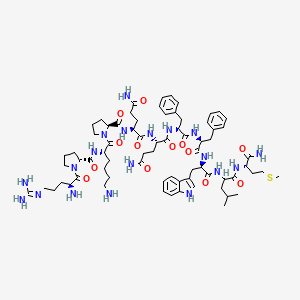

The molecular structure of “1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one” can be analyzed using various techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (HNMR) Spectrum . The exact structure can be determined using these techniques in combination .Physical And Chemical Properties Analysis

“1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one” has a molecular weight of 180.20000, a density of 1.196 g/cm3, a boiling point of 350ºC at 760 mmHg, and a melting point of 124-130ºC . It is practically insoluble to insoluble and sparingly soluble in ethanol .Applications De Recherche Scientifique

1. Pharmacology: Inhibition of Tyrosinase Activity

Summary of Application

In pharmacology, this compound is studied for its potential as a tyrosinase inhibitor, which is crucial in the development of treatments for hyperpigmentation disorders.

Methods of Application

Researchers use enzyme assays to measure the inhibitory effect of the compound on tyrosinase activity. The compound’s IC50 value, which indicates the concentration needed to inhibit half of the enzyme activity, is determined through these assays.

Results

The compound has shown to inhibit tyrosinase with a competitive and reversible fashion, with an IC50 value significantly lower than that of standard inhibitors like Kojic acid, suggesting a strong potential for therapeutic use .

2. Cosmetic Science: Skin Depigmentation

Summary of Application

In cosmetic science, the compound is applied in the formulation of skin-lightening products due to its tyrosinase inhibition properties.

Methods of Application

Topical application studies are conducted using reconstructed human skin models to evaluate the depigmenting effects.

Results

Results indicate that the compound causes significant skin lightening and a decrease in melanin production without adverse side effects, making it a promising ingredient for cosmetic products .

3. Cancer Research: Cell Growth Regulation

Summary of Application

In cancer research, the compound’s role in cell growth regulation is investigated, particularly its effects on the Hippo signaling pathway, which is known to control organ size and tumor suppression.

Methods of Application

Cell culture experiments are performed to observe the effects of the compound on cell proliferation under 3D culture conditions.

Results

The compound has been found to promote cell growth in 3D culture conditions by inhibiting LATS kinase, which is part of the Hippo pathway .

7. Antioxidant Research: Free Radical Scavenging

Summary of Application

This compound is researched for its antioxidant properties, particularly its ability to scavenge free radicals, which is important in preventing oxidative stress-related diseases.

Methods of Application

In vitro assays, such as DPPH and ABTS radical scavenging assays, are used to evaluate the antioxidant capacity of the compound.

Results

The compound has demonstrated a significant ability to neutralize free radicals, with IC50 values comparable to known antioxidants, indicating its potential as a natural antioxidant agent .

9. Food Industry: Preservation and Shelf-Life Extension

Summary of Application

The compound’s antioxidant properties are also of interest in the food industry for preserving food quality and extending shelf life.

Methods of Application

Food samples are treated with the compound, and parameters like lipid peroxidation, microbial growth, and sensory qualities are measured over time.

Results

The compound has shown promise in preserving the freshness and extending the shelf life of food products, as indicated by reduced rates of spoilage and maintained sensory attributes .

10. Phytochemistry: Plant Compound Isolation

Summary of Application

In phytochemistry, the compound is isolated from plant sources, and its interactions with other plant compounds are studied.

Methods of Application

Extraction and chromatography techniques are employed to isolate the compound from plants, followed by analysis of its chemical interactions with other phytochemicals.

Results

The compound has been successfully isolated and characterized, with studies indicating synergistic effects with other plant-derived compounds .

11. Dermatology: Treatment of Skin Disorders

Summary of Application

Dermatological research investigates the use of the compound in treating skin disorders that involve abnormal melanin production.

Methods of Application

Clinical trials are conducted where patients with skin disorders are treated with formulations containing the compound.

Results

Clinical outcomes have shown improvement in skin conditions, with a reduction in abnormal pigmentation and improved skin health .

Safety And Hazards

“1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one” can cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . In case of exposure, it is recommended to flush the eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and seek medical aid .

Propriétés

IUPAC Name |

1-(2,4-dihydroxy-3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)6(2)10(7)13/h4-5,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJSCDVYCXQGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343781 | |

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

CAS RN |

63876-46-0 | |

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)